N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-27(2)20(18-10-6-8-15-7-4-5-9-17(15)18)14-25-22(28)23(29)26-19-13-16(24)11-12-21(19)30-3/h4-13,20H,14H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPKBZHWNKFAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 368.9 g/mol. It features a chloro-substituted methoxyphenyl group and a dimethylamino-naphthalenyl moiety, which may contribute to its bioactivity .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
The mechanisms through which this compound exerts its effects may include:
- Receptor Modulation : The presence of the dimethylamino group suggests possible interaction with neurotransmitter receptors, which could influence both central nervous system activity and peripheral effects.
- Inhibition of Signal Transduction Pathways : Similar compounds have been shown to interfere with signaling pathways involved in cell proliferation and survival, indicating a potential mechanism for anticancer activity .
Case Studies
- Cytotoxicity Assays :
- Inflammation Models :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural features, which suggest activity against various biological targets.
Anticancer Activity
Several studies have demonstrated that this compound exhibits anticancer properties. For instance, research has shown that derivatives of similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the modulation of G protein-coupled receptors (GPCRs), which play a crucial role in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Thiosemicarbazone complexes derived from similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide could potentially be developed into an antimicrobial agent .
Interaction with GPCRs
The compound's activity may be linked to its ability to interact with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. This interaction can lead to downstream effects that influence cell growth and apoptosis, making it a target for cancer therapy .
Antioxidant Activity
Research indicates that compounds with similar structures can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress in cancer cells. This property can be exploited for photodynamic therapy, where light-activated compounds selectively kill tumor cells .
In Vitro Studies
In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. For example, a study found that treatment with the compound led to a dose-dependent decrease in cell viability in human hepatoblastoma cells, suggesting its potential as an anticancer agent .
In Vivo Studies
Animal model studies are essential for assessing the therapeutic efficacy and safety of new compounds. Preliminary results indicate that this compound exhibits favorable pharmacokinetics and bioavailability, making it a promising candidate for further development .
Conclusion and Future Directions
The applications of this compound span several domains within medicinal chemistry, particularly in anticancer and antimicrobial research. Future studies should focus on:
- Detailed Mechanistic Studies : Further elucidating the specific pathways involved in its anticancer and antimicrobial activities.
- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.
By advancing our understanding of this compound, researchers may unlock new therapeutic strategies for treating cancer and infectious diseases.
Data Table: Summary of Applications
Comparison with Similar Compounds
Core Structural Differences
(a) N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide
- Key Differences: Replaces the naphthalene group with a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety. Substitutes the dimethylamino group with a 4-methylpiperazinyl ring.
- Implications :
- The indole system may enhance interactions with serotonin or dopamine receptors due to its heterocyclic nature.
- The piperazinyl group could improve solubility or alter pharmacokinetics compared to dimethylamine.
(b) N-((1-(((R)-5-Acetamido-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide (Compound 15)
- Key Differences :
- Features a tetrahydronaphthalenyl core instead of a fully aromatic naphthalene.
- Incorporates a piperidinyl scaffold and acetamido substituent.
- Implications :
- The saturated tetrahydronaphthalene may reduce metabolic instability compared to aromatic systems.
- The acetamido group could influence hydrogen-bonding interactions in biological targets.
Spectroscopic and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
